molecular formula C20H24ClN3O2 B5185901 N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride

N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride

Cat. No.: B5185901
M. Wt: 373.9 g/mol
InChI Key: FYYQTLGMVJXFDO-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Nitration: The indole core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated indole is alkylated with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom.

    Formation of the Final Compound: The final step involves the reaction of the alkylated indole with N-ethyl-N-methylethanamine to form the desired compound. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride
  • N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]propylamine;hydrochloride

Uniqueness

N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. The presence of the nitro group and the specific substitution pattern on the indole core contribute to its unique properties compared to other similar compounds.

Properties

IUPAC Name

N-ethyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.ClH/c1-4-22(5-2)14-19-20(15-9-7-6-8-10-15)17-13-16(23(24)25)11-12-18(17)21(19)3;/h6-13H,4-5,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYQTLGMVJXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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